molecular formula C14H14FNO2S B229825 N-benzyl-4-fluoro-2-methylbenzenesulfonamide

N-benzyl-4-fluoro-2-methylbenzenesulfonamide

Cat. No. B229825
M. Wt: 279.33 g/mol
InChI Key: PABKYZFNKOEGRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-4-fluoro-2-methylbenzenesulfonamide is a chemical compound that has gained increasing attention in recent years due to its potential applications in scientific research. This compound has been found to have unique properties that make it a valuable tool for studying various biochemical and physiological processes. In

Mechanism of Action

The mechanism of action of N-benzyl-4-fluoro-2-methylbenzenesulfonamide involves its binding to specific target molecules. This binding results in the inhibition or modulation of their activity. The exact mechanism of action can vary depending on the target molecule, but in general, N-benzyl-4-fluoro-2-methylbenzenesulfonamide acts as a competitive inhibitor or modulator.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-benzyl-4-fluoro-2-methylbenzenesulfonamide can vary depending on the target molecule and the specific experiment being conducted. However, some general effects have been observed. For example, N-benzyl-4-fluoro-2-methylbenzenesulfonamide has been found to inhibit the activity of certain enzymes involved in the metabolism of drugs and other xenobiotics. It has also been found to modulate the activity of ion channels, which can have effects on neuronal signaling and muscle contraction.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-benzyl-4-fluoro-2-methylbenzenesulfonamide in lab experiments is its potency as an inhibitor or modulator. This allows for more precise and specific studies of target molecules. Additionally, N-benzyl-4-fluoro-2-methylbenzenesulfonamide is relatively easy to synthesize and purify, making it accessible to many researchers.
However, there are also limitations to using N-benzyl-4-fluoro-2-methylbenzenesulfonamide. One limitation is its specificity for certain target molecules. This can make it difficult to study other molecules or pathways that are not affected by N-benzyl-4-fluoro-2-methylbenzenesulfonamide. Additionally, the effects of N-benzyl-4-fluoro-2-methylbenzenesulfonamide can be difficult to interpret, as they can be influenced by a variety of factors such as concentration, pH, and temperature.

Future Directions

There are many future directions for the study of N-benzyl-4-fluoro-2-methylbenzenesulfonamide. One area of interest is the development of new inhibitors or modulators based on the structure of N-benzyl-4-fluoro-2-methylbenzenesulfonamide. This could lead to the discovery of new drugs or therapeutic agents.
Another area of interest is the study of the effects of N-benzyl-4-fluoro-2-methylbenzenesulfonamide on different target molecules and pathways. This could provide insights into the mechanisms of action of these molecules and potentially lead to the discovery of new drug targets.
Finally, there is also interest in developing new techniques for studying the effects of N-benzyl-4-fluoro-2-methylbenzenesulfonamide in vivo. This could allow for more precise and specific studies of the compound's effects and potential therapeutic applications.
In conclusion, N-benzyl-4-fluoro-2-methylbenzenesulfonamide is a valuable tool for scientific research due to its unique properties as an inhibitor or modulator. Its synthesis method is relatively simple, and it has been used in a variety of applications including the study of enzyme kinetics and ion channels. However, there are also limitations to its use, and future research is needed to fully understand its effects and potential therapeutic applications.

Synthesis Methods

The synthesis of N-benzyl-4-fluoro-2-methylbenzenesulfonamide involves the reaction of 4-fluoro-2-methylbenzenesulfonyl chloride with benzylamine. The reaction is typically carried out in the presence of a base such as triethylamine or sodium hydroxide. The resulting product is then purified using column chromatography.

Scientific Research Applications

N-benzyl-4-fluoro-2-methylbenzenesulfonamide has been used in a variety of scientific research applications. One of the most common uses of this compound is in the study of enzyme kinetics. It has been found to be a potent inhibitor of certain enzymes, making it a valuable tool for studying their mechanisms of action. Additionally, N-benzyl-4-fluoro-2-methylbenzenesulfonamide has been used in the study of ion channels, as it has been found to modulate their activity.

properties

Molecular Formula

C14H14FNO2S

Molecular Weight

279.33 g/mol

IUPAC Name

N-benzyl-4-fluoro-2-methylbenzenesulfonamide

InChI

InChI=1S/C14H14FNO2S/c1-11-9-13(15)7-8-14(11)19(17,18)16-10-12-5-3-2-4-6-12/h2-9,16H,10H2,1H3

InChI Key

PABKYZFNKOEGRV-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NCC2=CC=CC=C2

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NCC2=CC=CC=C2

Origin of Product

United States

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